molecular formula C25H26N2O2 B11311368 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol

Cat. No.: B11311368
M. Wt: 386.5 g/mol
InChI Key: DSBPFZFPTYHPCD-UHFFFAOYSA-N
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Description

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core linked to a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The benzyl group can be reduced to a methyl group using catalytic hydrogenation.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Methyl-substituted benzimidazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its combined benzimidazole and phenoxypropanol moieties, which may offer synergistic effects in its applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C25H26N2O2/c1-18-12-13-19(2)24(14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3

InChI Key

DSBPFZFPTYHPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O

Origin of Product

United States

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